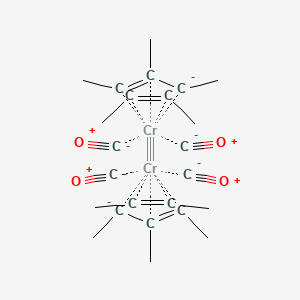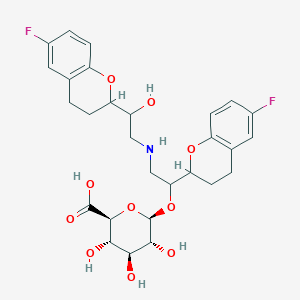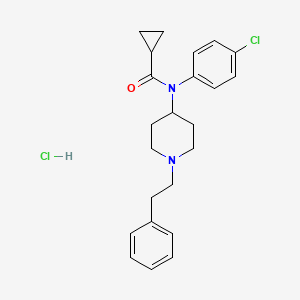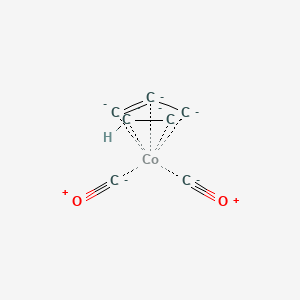
Carbon monoxide;cobalt;cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cobalt;cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with cobalt carbonyls. One common method is the reaction of cyclopentadiene with dicobalt octacarbonyl (Co2(CO)8) under controlled conditions. The reaction proceeds as follows:
2C5H6+Co2(CO)8→2C5H5Co(CO)2+2CO
This reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;cobalt;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to form cobalt metal.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include cobalt oxides, cobalt metal, and substituted cobalt complexes, depending on the type of reaction and reagents used .
Scientific Research Applications
Carbon monoxide;cobalt;cyclopenta-1,3-diene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which carbon monoxide;cobalt;cyclopenta-1,3-diene exerts its effects involves the coordination of the cobalt center with various substrates. The cyclopentadienyl ring and carbonyl ligands stabilize the cobalt center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the formation and cleavage of metal-ligand bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbon monoxide;cobalt;cyclopenta-1,3-diene include:
Carbon monoxide;cyclopenta-1,3-diene;manganese: This compound features a manganese center instead of cobalt and has similar coordination chemistry.
Cyclopentadienyl molybdenum tricarbonyl dimer: This compound features a molybdenum center and three carbonyl ligands, with similar applications in catalysis.
Uniqueness
This compound is unique due to its specific coordination environment and the stability provided by the cyclopentadienyl and carbonyl ligands. This stability allows it to participate in a wide range of reactions and makes it a versatile catalyst in organic synthesis .
Properties
Molecular Formula |
C7HCoO2-5 |
|---|---|
Molecular Weight |
176.01 g/mol |
IUPAC Name |
carbon monoxide;cobalt;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1H;;;/q-5;;; |
InChI Key |
SGRYRQNCFMATEH-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


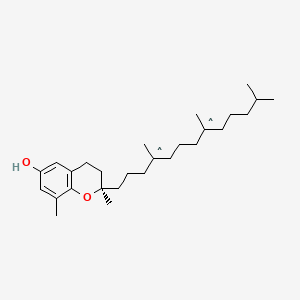
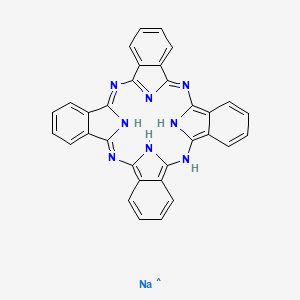

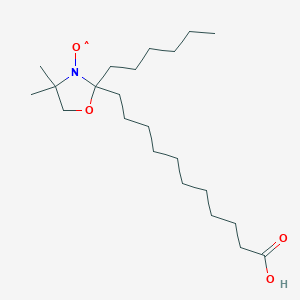

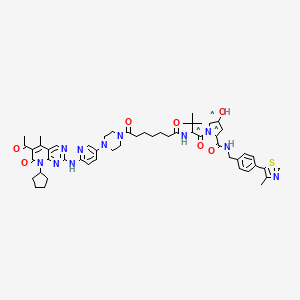
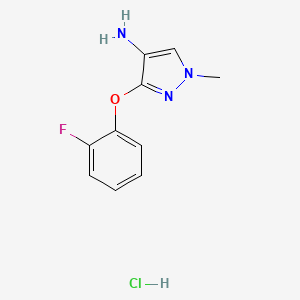
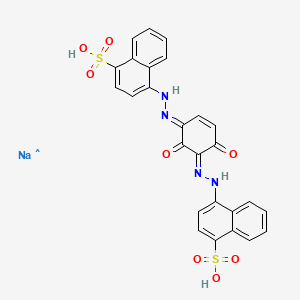
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
